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molecular formula C12H13NO B3059425 1-(3,4-Dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one CAS No. 104902-93-4

1-(3,4-Dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one

Cat. No. B3059425
M. Wt: 187.24 g/mol
InChI Key: FEHCAXYVAIQYCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09062002B2

Procedure details

To a stirred solution of 1,2,3,4-tetrahydroisoquinoline (1 g, 7.52 mmol) in anhydrous dichloromethane (10 ml) was added triethylamine (4.17 ml, 30.00 mmol) and acryloyl chloride (0.73 ml, 9.02 mmol) at 0° C. The reaction mixture was stirred at 20-35° C. for 16 h. The progress of the reaction was monitored by TLC. After 16 h of stirring, the reaction mixture was diluted with water (50 ml) and extracted with dichloromethane (2×50 ml). The combined organic layers were washed with brine (50 ml), followed by drying over anhydrous Na2SO4 and filtering. The filtrate was rotary evaporated to get residue which was purified by column chromatography using a mixture of 40% ethyl acetate/pet ether as an eluent to get the desired compound as a pale brown liquid (800 g, 57%). 1H NMR (400 MHz, DMSO-d6) δ 7.24-7.06 (m, 4H), 6.70-6.60 (m, 1H), 6.33 (dd, J=16.6, 1.5 Hz, 1H), 5.73 (dd, J=10.5, 1.7 Hz, 1H), 4.80 (s, 1H), 4.73 (s, 1H), 3.89 (t, J=5.8 Hz, 2H), 3.78 (t, J=5.8 Hz, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4.17 mL
Type
reactant
Reaction Step One
Quantity
0.73 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
57%

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][NH:2]1.C(N(CC)CC)C.[C:18](Cl)(=[O:21])[CH:19]=[CH2:20]>ClCCl.O>[CH2:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][N:2]1[C:18](=[O:21])[CH:19]=[CH2:20]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C1NCCC2=CC=CC=C12
Name
Quantity
4.17 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.73 mL
Type
reactant
Smiles
C(C=C)(=O)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
27.5 (± 7.5) °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 20-35° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After 16 h of stirring
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (2×50 ml)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtering
CUSTOM
Type
CUSTOM
Details
The filtrate was rotary evaporated
CUSTOM
Type
CUSTOM
Details
to get residue which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography
ADDITION
Type
ADDITION
Details
a mixture of 40% ethyl acetate/pet ether as an eluent

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C1N(CCC2=CC=CC=C12)C(C=C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 800 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 56817.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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